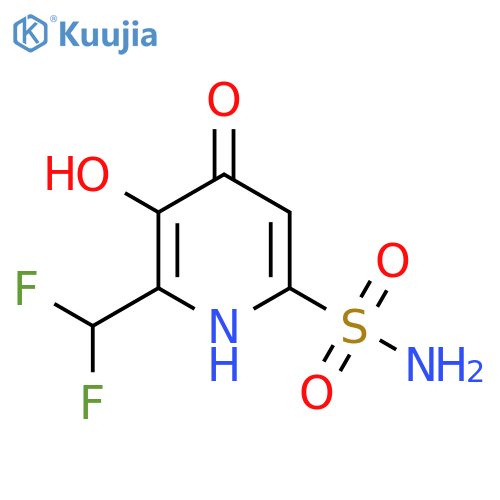Cas no 1806822-64-9 (2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide)

1806822-64-9 structure
商品名:2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
CAS番号:1806822-64-9
MF:C6H6F2N2O4S
メガワット:240.184647083282
CID:4917252
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
-
- インチ: 1S/C6H6F2N2O4S/c7-6(8)4-5(12)2(11)1-3(10-4)15(9,13)14/h1,6,12H,(H,10,11)(H2,9,13,14)
- InChIKey: CFTZIZGWVADTMC-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(C(=C(C(F)F)N1)O)=O)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 240.002
- どういたいしつりょう: 240.002
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 118
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004976-250mg |
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide |
1806822-64-9 | 97% | 250mg |
$741.20 | 2022-03-31 | |
| Alichem | A024004976-500mg |
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide |
1806822-64-9 | 97% | 500mg |
$999.60 | 2022-03-31 | |
| Alichem | A024004976-1g |
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide |
1806822-64-9 | 97% | 1g |
$1,780.80 | 2022-03-31 |
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1806822-64-9 (2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
